Molecular Weight and Heavy-Atom Count: Impact on Screening Library Fitness and Fragment-Based Design
The target compound (MW 363.45 g/mol) occupies a distinct molecular-weight bin relative to its closest analogs. The non‑methyl analog 2,6‑dibromo‑4‑chlorobenzenesulfonamide (CAS 1700141‑03‑2, MW 349.43 g/mol) is 14 Da lighter, while the 4‑bromo‑2,6‑dichloro regioisomer (CAS 1039805‑64‑5, MW 319.00 g/mol) is 44 Da lighter . For fragment‑based screening campaigns, the target compound exceeds the typical Rule‑of‑Three cutoff (MW ≤300), placing it in the ‘lead‑like’ rather than ‘fragment’ space, whereas the dichloro analog falls precisely at the fragment/lead boundary. The 14‑Da difference from the non‑methyl analog corresponds to the exact mass of a methyl group, directly affecting LogP, solubility, and binding-site occupancy [1].
| Evidence Dimension | Molecular weight (g/mol) |
|---|---|
| Target Compound Data | 363.45 |
| Comparator Or Baseline | 2,6-Dibromo-4-chlorobenzenesulfonamide (349.43); 4-Bromo-2,6-dichloro-N-methylbenzene-1-sulfonamide (319.00) |
| Quantified Difference | +14 Da vs. non-methyl analog; +44 Da vs. dichloro regioisomer |
| Conditions | Calculated from molecular formula; data sourced from Chemsrc |
Why This Matters
Procurement decisions for screening libraries must consider MW bins because they determine whether a compound is suitable for fragment-based, lead-like, or drug-like screening cascades; the target compound’s MW places it in a distinct screening tier unavailable from lighter analogs.
- [1] Congreve, M., Carr, R., Murray, C., & Jhoti, H. (2003). A ‘Rule of Three’ for fragment-based lead discovery? Drug Discovery Today, 8(19), 876–877. View Source
